An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-Fluorophenyl)anthranilic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-Fluorophenyl)anthranilic Acid
This guide provides a detailed technical overview of the spectroscopic properties of N-(3-Fluorophenyl)anthranilic acid (CAS 54-59-1), a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar N-aryl anthranilic acid derivatives.
Introduction to N-(3-Fluorophenyl)anthranilic Acid: A Molecule of Interest
N-(3-Fluorophenyl)anthranilic acid belongs to the class of N-aryl anthranilic acids, which are recognized for their diverse biological activities, including anti-inflammatory properties. The introduction of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized N-(3-Fluorophenyl)anthranilic acid, ensuring the reliability of subsequent biological and pharmacological studies.
Synthesis via Ullmann Condensation: A Reliable Pathway
A common and effective method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[2][3] This copper-catalyzed cross-coupling reaction provides a direct route to forming the C-N bond between an aryl halide and an amine. In the case of N-(3-Fluorophenyl)anthranilic acid, this can be achieved by reacting 2-chlorobenzoic acid with 3-fluoroaniline in the presence of a copper catalyst and a base.
Caption: Synthetic workflow for N-(3-Fluorophenyl)anthranilic acid via Ullmann Condensation.
Predicted Spectroscopic Profile
Due to the limited availability of published experimental spectra for N-(3-Fluorophenyl)anthranilic acid, the following sections provide a predicted spectroscopic profile based on the analysis of its structural components and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(3-Fluorophenyl)anthranilic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Caption: Numbering scheme for NMR assignments of N-(3-Fluorophenyl)anthranilic acid.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the carboxylic acid proton. The aromatic region will display complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.
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Aromatic Protons (δ 6.5-8.0 ppm): The eight aromatic protons will appear in this region. The protons on the anthranilic acid moiety (H-3, H-4, H-5, H-6) and the 3-fluorophenyl ring (H-2', H-4', H-5', H-6') will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their neighboring protons. The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the protons on the fluorophenyl ring.
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Amine Proton (N-H, δ ~9.0-10.0 ppm): This proton is expected to appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.
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Carboxylic Acid Proton (COOH, δ >10.0 ppm): The acidic proton will likely be a broad singlet at a downfield chemical shift, which is also dependent on solvent and concentration.
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbons in the fluorophenyl ring, exhibiting C-F coupling.
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Carboxylic Carbonyl (C=O, δ ~170-175 ppm): This carbon will appear as a singlet in the downfield region.
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Aromatic Carbons (δ ~110-150 ppm): The twelve aromatic carbons will resonate in this range. The carbon directly attached to the fluorine (C-3') will show a large one-bond C-F coupling constant. The other carbons on the fluorophenyl ring will exhibit smaller two- and three-bond C-F couplings. The carbons of the anthranilic acid moiety will also have distinct chemical shifts influenced by the amino and carboxyl substituents.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4][5]
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Fluorine Signal (δ ~ -110 to -130 ppm): A single resonance is expected for the fluorine atom on the 3-fluorophenyl ring. The exact chemical shift will be influenced by the electronic environment. This signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the same ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key characteristic absorption bands for N-(3-Fluorophenyl)anthranilic acid are predicted as follows:
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O-H Stretch (Carboxylic Acid, 3300-2500 cm⁻¹): A very broad and strong absorption is expected in this region due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7]
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N-H Stretch (Secondary Amine, 3400-3300 cm⁻¹): A sharp to moderately broad absorption of medium intensity is anticipated for the N-H stretching vibration.
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C-H Stretch (Aromatic, 3100-3000 cm⁻¹): Multiple sharp, weak to medium bands will appear in this region.
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C=O Stretch (Carboxylic Acid, 1700-1680 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the aromatic carboxylic acid.
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C=C Stretch (Aromatic, 1600-1450 cm⁻¹): Several sharp bands of variable intensity will be present due to the vibrations of the two aromatic rings.
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C-N Stretch (Aromatic Amine, 1350-1250 cm⁻¹): A medium to strong absorption is expected for the C-N stretching.
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C-F Stretch (Aryl Fluoride, 1250-1000 cm⁻¹): A strong, characteristic absorption band for the carbon-fluorine bond is expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of N-(3-Fluorophenyl)anthranilic acid (C₁₃H₁₀FNO₂), which is approximately 231.07 g/mol .
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Key Fragmentation Patterns: Common fragmentation pathways for N-phenylanthranilic acid derivatives include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-N bond between the two aromatic rings.[8] The presence of the fluorine atom will influence the relative abundance of these fragments.
Data Summary
Table 1: Predicted NMR Spectroscopic Data for N-(3-Fluorophenyl)anthranilic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | >10.0 | br s | COOH |
| ¹H | ~9.0 - 10.0 | br s | N-H |
| ¹H | 6.5 - 8.0 | m | Aromatic-H |
| ¹³C | ~170 - 175 | s | C=O |
| ¹³C | ~110 - 150 | m (with C-F coupling) | Aromatic-C |
| ¹⁹F | ~ -110 to -130 | m | C-F |
Table 2: Predicted IR Absorption Frequencies for N-(3-Fluorophenyl)anthranilic acid
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (acid) | 3300 - 2500 | Strong, Broad |
| N-H stretch (amine) | 3400 - 3300 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C=O stretch (acid) | 1700 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Variable |
| C-N stretch | 1350 - 1250 | Medium to Strong |
| C-F stretch | 1250 - 1000 | Strong |
Table 3: Predicted Mass Spectrometry Data for N-(3-Fluorophenyl)anthranilic acid
| m/z | Assignment |
| ~231 | [M]⁺ |
| ~213 | [M - H₂O]⁺ |
| ~186 | [M - COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-Fluorophenyl)anthranilic acid. These should be adapted and optimized based on available laboratory equipment and safety guidelines.
Synthesis Protocol: Ullmann Condensation
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 3-fluoroaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to reflux (typically 150-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an excess of acidified water.
-
Collect the precipitated solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-Fluorophenyl)anthranilic acid.
NMR Spectroscopy Protocol
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
For ¹⁹F NMR, reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
IR Spectroscopy Protocol
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Perform a background scan prior to scanning the sample.
-
Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry Protocol
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in the desired mass range.
-
Identify the molecular ion peak and the major fragment ions.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of N-(3-Fluorophenyl)anthranilic acid. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided protocols offer a starting point for the synthesis and analysis of this and related compounds, ensuring the integrity and quality of materials used in further research and development.
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